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molecular formula C14H14O2 B1196712 1-(6-methoxynaphthalen-2-yl)propan-1-one CAS No. 2700-47-2

1-(6-methoxynaphthalen-2-yl)propan-1-one

Cat. No. B1196712
M. Wt: 214.26 g/mol
InChI Key: LWOTXBQKJLOAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05107013

Procedure details

29.3 Grams of 5-bromo-6-methoxy-2-propionylnaphthalene are dissolved in 100 ml of anhydrous methylene chloride and in 20.8 ml of mesitylene. 20 Grams of anhydrous aluminum chloride are added portionwise to the reaction mixture cooled to -5° C. under strong stirring, while keeping the temperature below 20° C. The reaction mixture is kept for over 3 hours under stirring at room temperature, then it is slowly poured under strong stirring into a mixture made of 110 g of ice and of 35 ml of a 35% (w/v) aqueous solution of hydrochloric acid. The layers are separated after 15 minutes of stirring and the aqueous layer is discarded. The organic layer first is twice washed with 50 ml of a 6N aqueous solution of hydrochloric acid and then with 50 ml of water. The organic solution is then added with 50 ml of water and the pH is brought to 12 by means of a 30% (w/v) aqueous solution of sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
110 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([C:14](=[O:17])[CH2:15][CH3:16])=[CH:7]2.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl.C1(C)C=C(C)C=C(C)C=1>[CH3:13][O:12][C:11]1[CH:2]=[C:3]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[C:6]([C:14](=[O:17])[CH2:15][CH3:16])[CH:5]=[CH:4]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=CC2=CC=C1OC)C(CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20.8 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice
Quantity
110 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 20° C
CUSTOM
Type
CUSTOM
Details
is kept for over 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
it is slowly poured
STIRRING
Type
STIRRING
Details
under strong stirring into a mixture
CUSTOM
Type
CUSTOM
Details
The layers are separated after 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
of stirring
WASH
Type
WASH
Details
The organic layer first is twice washed with 50 ml of a 6N aqueous solution of hydrochloric acid
ADDITION
Type
ADDITION
Details
The organic solution is then added with 50 ml of water

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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